molecular formula C9H17ClO4S B13633107 3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

Cat. No.: B13633107
M. Wt: 256.75 g/mol
InChI Key: CMUOESQEDRVLTP-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is an organic compound that features a tetrahydropyran ring, a methoxy group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(tetrahydro-2H-pyran-4-yl)methanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Acid or base catalysts can facilitate hydrolysis and other reactions.

    Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.

    Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.

    Reduction Product: The reduction of the sulfonyl chloride group yields sulfonyl hydride.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The tetrahydropyran ring provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but lacking the sulfonyl chloride group.

    Methanesulfonyl Chloride: Contains the sulfonyl chloride group but lacks the tetrahydropyran ring.

    3-(Tetrahydro-2H-pyran-4-yl)-1-propanamine: A related compound with an amine group instead of the sulfonyl chloride group.

Uniqueness

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is unique due to the combination of the tetrahydropyran ring and the sulfonyl chloride group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S/c10-15(11,12)7-1-4-14-8-9-2-5-13-6-3-9/h9H,1-8H2

InChI Key

CMUOESQEDRVLTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COCCCS(=O)(=O)Cl

Origin of Product

United States

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